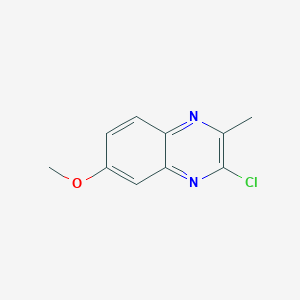
3-Chloro-6-methoxy-2-methylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-methoxy-2-methylquinoxaline is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of 3-Chloro-6-methoxy-2-methylquinoxaline
The synthesis of this compound typically involves the chlorination of 6-methoxy-2-methylquinoxaline. The process can be optimized using various catalysts and solvents to enhance yield and purity. For example, the use of iridium catalysts has been shown to significantly improve the synthesis efficiency when reacting with glycerol as a precursor .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinoxaline, including this compound, exhibit significant antimicrobial properties. A study synthesized various quinoxaline derivatives and tested them against a range of bacterial strains. The results indicated that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
One of the most promising applications of this compound lies in its potential as an anticancer agent. Research has focused on its ability to inhibit vascular endothelial growth factor receptor (VEGFR-2), which plays a critical role in tumor angiogenesis. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) by modulating apoptotic pathways involving caspases and Bcl-2 family proteins .
Case Study: VEGFR-2 Inhibition
In a detailed investigation, a series of 3-methylquinoxaline derivatives were designed and synthesized to evaluate their VEGFR-2 inhibitory effects. The most effective compound demonstrated significant cytotoxicity against cancer cells and was further analyzed for its apoptotic effects using flow cytometry and western blotting techniques .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the quinoxaline core influence biological activity. For instance, the presence of specific functional groups such as methoxy or chloro substituents has been linked to enhanced activity against cancer cell lines . This information is crucial for guiding future drug design efforts.
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, this compound may also have applications in treating neurological disorders due to its interaction with phosphodiesterase enzymes . This interaction can lead to increased levels of cyclic nucleotides, which are important for neuronal signaling.
Data Summary Table
Propriétés
Formule moléculaire |
C10H9ClN2O |
|---|---|
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
3-chloro-6-methoxy-2-methylquinoxaline |
InChI |
InChI=1S/C10H9ClN2O/c1-6-10(11)13-9-5-7(14-2)3-4-8(9)12-6/h3-5H,1-2H3 |
Clé InChI |
NCPBFBYHFJQSFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C=C(C=CC2=N1)OC)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














